molecular formula C8H10O3 B14236033 2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 260543-83-7

2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B14236033
CAS No.: 260543-83-7
M. Wt: 154.16 g/mol
InChI Key: WMVOYAFCBLWROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a Diels-Alder reaction. One common method starts with the reaction between 2-methylfuran and methyl 3-bromopropiolate . This reaction is highly regioselective and produces the desired bicyclic structure. The reaction conditions often involve the use of a catalyst such as silver nitrate in acetone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves its interaction with various molecular targets. The oxygen bridge in its structure allows for unique interactions with enzymes and other proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a bicyclic structure with an oxygen bridge and a carboxylic acid group.

Properties

CAS No.

260543-83-7

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C8H10O3/c1-8(7(9)10)4-5-2-3-6(8)11-5/h2-3,5-6H,4H2,1H3,(H,9,10)

InChI Key

WMVOYAFCBLWROP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C=CC1O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.